molecular formula C12H18ClNO4 B1372065 [3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride CAS No. 1210154-61-2

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride

Cat. No.: B1372065
CAS No.: 1210154-61-2
M. Wt: 275.73 g/mol
InChI Key: CSZLEFXRWQLKGX-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 1,3-benzodioxole with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives with aldehyde or ketone functionalities, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzodioxole moiety is known to interact with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological pathways that are implicated in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)ethylamine hydrochloride
  • 4-(2H-1,3-benzodioxol-5-ylmethoxy)butylamine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride stands out due to its unique combination of functional groups. The presence of both a benzodioxole moiety and a hydroxypropyl group provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11;/h2-4,10,13-14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZLEFXRWQLKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCC1=CC2=C(C=C1)OCO2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
Reactant of Route 5
[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
Reactant of Route 6
[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride

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